
Btk IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BTK IN-1 is a small molecule inhibitor that targets Bruton’s tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell receptor signaling. Bruton’s tyrosine kinase is involved in the development and function of B-cells, and its inhibition has therapeutic potential in treating B-cell malignancies and autoimmune diseases .
Wissenschaftliche Forschungsanwendungen
BTK-Inhibitor IN-1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Rolle der Bruton-Tyrosinkinase in verschiedenen chemischen Signalwegen zu untersuchen.
Biologie: Hilft beim Verständnis der Signalwege, die an der Bruton-Tyrosinkinase in B-Zellen und anderen Immunzellen beteiligt sind.
Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Bruton-Tyrosinkinase abzielen.
Wirkmechanismus
BTK-Inhibitor IN-1 entfaltet seine Wirkung, indem er an die aktive Stelle der Bruton-Tyrosinkinase bindet und so ihre Kinaseaktivität hemmt. Diese Hemmung stört die nachgeschalteten Signalwege, die für die Aktivierung, Proliferation und das Überleben von B-Zellen entscheidend sind. Zu den beteiligten molekularen Zielen gehören der B-Zell-Rezeptor, die Phosphoinositid-3-Kinase und die Nukleärfaktor-kappa-B-Signalwege .
Wirkmechanismus
Target of Action
Btk IN-1, also known as Compound 27, is a potent inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor kinase that plays a crucial role in oncogenic signaling, critical for the proliferation and survival of leukemic cells in many B cell malignancies . It is essential for both B cell development and the function of mature B cells .
Mode of Action
This compound interacts with BTK, inhibiting its activity. BTK can directly interact with various molecules, including the intercellular domains of most Toll-like receptors (TLRs), the downstream adaptors MYD88 and MYD88 adaptor-like protein (MAL), IL-1R-associated kinase 1 (IRAK1), and TIR-domain-containing adapter-inducing interferon-β (TRIF) . This interaction induces the downstream transcription of NF-κB, activator protein 1 (AP1), and interferon regulatory factor (IRF3), promoting cell proliferation, antibody secretion, class switch recombination, and the production of pro-inflammatory cytokines .
Biochemical Pathways
BTK is a key component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It is involved in various signaling pathways, including B cell receptor (BCR) signaling, chemokine receptor signaling, TLR signaling, and FcR signaling . BTK inhibition has molecular effects beyond its classic role in BCR signaling, involving B cell-intrinsic signaling pathways central to cellular survival, proliferation, or retention in supportive lymphoid niches .
Pharmacokinetics
Btk inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib have shown good clinical efficacy and better safety profiles than traditional chemotherapy and chemoimmunotherapy regimens . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The inhibition of BTK by this compound results in the alteration of several cellular functions. It affects cellular survival, proliferation, and the ability of cells to remain in supportive lymphoid niches . Moreover, BTK functions in several myeloid cell populations, representing important components of the tumor microenvironment .
Action Environment
The efficacy and stability of this compound, like other BTK inhibitors, can be influenced by various environmental factors. These factors can include the specific characteristics of the patient’s disease, the presence of other medications, and individual patient characteristics . .
Biochemische Analyse
Biochemical Properties
Btk IN-1 is known for its potency against BTK . It interacts with BTK, inhibiting its auto-phosphorylation at the Y223 phosphorylation site . This interaction is crucial in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of primary chronic lymphocytic leukemia (CLL) blasts and affects the growth of activated diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is a highly selective, adenosine triphosphate (ATP)-competitive, second-generation, irreversible inhibitor of BTK .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound have been shown to significantly inhibit tumor growth in the Mino MCL xenograft model and in 5/21 DLBCL patient-derived xenograft (PDX) models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BTK-Inhibitor IN-1 umfasst typischerweise mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließender Funktionalisierung. Der Syntheseweg kann Folgendes umfassen:
Bildung der Kernstruktur: Dies umfasst die Konstruktion des zentralen Gerüsts des Moleküls durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.
Funktionalisierung: Einführung verschiedener funktioneller Gruppen, um die Bindungsaffinität und Selektivität des Moleküls gegenüber Bruton-Tyrosinkinase zu verbessern.
Industrielle Produktionsmethoden
Die industrielle Produktion von BTK-Inhibitor IN-1 beinhaltet die Hochskalierung des Laborsyntheseverfahrens. Dies umfasst die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsysteme, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Fortschrittliche Techniken wie die kontinuierliche Durchflusschemie können zur Steigerung der Effizienz und Reproduzierbarkeit eingesetzt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BTK-Inhibitor IN-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Dimethylsulfoxid, Acetonitril, Methanol.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten spezifischen funktionellen Gruppen ab. So kann beispielsweise die Oxidation einer Hydroxylgruppe zu einem Keton oder Aldehyd führen, während die Reduktion einer Nitrogruppe zu einem Amin führt .
Vergleich Mit ähnlichen Verbindungen
BTK-Inhibitor IN-1 wird mit anderen Inhibitoren der Bruton-Tyrosinkinase verglichen, wie z. B.:
Ibrutinib: Ein irreversibler Inhibitor der ersten Generation mit breiten klinischen Anwendungen, aber mit Off-Target-Effekten verbunden.
Acalabrutinib: Ein Inhibitor der zweiten Generation mit verbesserter Selektivität und reduzierten Nebenwirkungen.
Zanubrutinib: Ein weiterer Inhibitor der zweiten Generation, der für seine hohe Selektivität und Wirksamkeit bekannt ist
Einzigartigkeit
BTK-Inhibitor IN-1 ist aufgrund seiner spezifischen Bindungsaffinität und Selektivität gegenüber Bruton-Tyrosinkinase einzigartig, was ihn zu einem wertvollen Werkzeug für Forschung und therapeutische Anwendungen macht. Seine Fähigkeit, Bruton-Tyrosinkinase mit minimalen Off-Target-Effekten zu hemmen, unterscheidet ihn von anderen Inhibitoren .
Ähnliche Verbindungen
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
- Tirabrutinib
- Orelabrutinib
Eigenschaften
IUPAC Name |
2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSNKQVUYDXOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
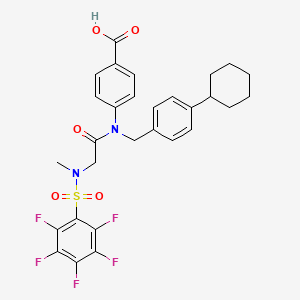
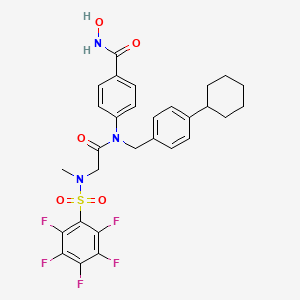

![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B610824.png)
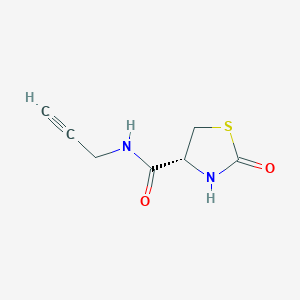
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)

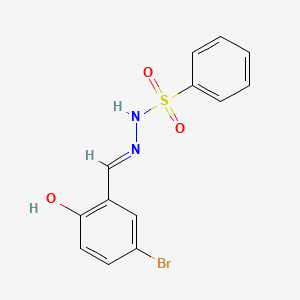
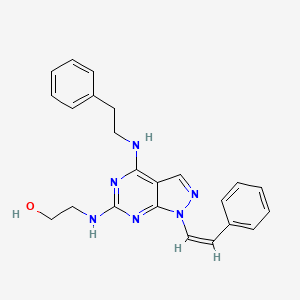
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol](/img/structure/B610835.png)
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)

![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B610843.png)
